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For researchers, scientists, and drug development professionals, understanding the economic

viability of therapeutic interventions is as crucial as their clinical efficacy. This guide provides a

comparative analysis of the cost-effectiveness of Becaplermin, a recombinant human platelet-

derived growth factor (rhPDGF-BB), against other advanced treatment modalities for diabetic

foot ulcers (DFUs). The analysis is based on available research data, with a focus on studies

published between 2020 and 2025.

Diabetic foot ulcers represent a significant clinical and economic burden on healthcare systems

globally. The quest for effective and economically sound treatments has led to the development

of various advanced therapies. Becaplermin has been a notable option for many years, but

newer alternatives continue to emerge. This guide synthesizes data from multiple studies to

offer a comparative perspective on their cost-effectiveness.
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Treatment Modality
Key Efficacy
Outcome

Key Cost-
Effectiveness
Finding

Source (Year)

Becaplermin + Good

Wound Care (GWC)

50% complete wound

closure at 20 weeks.

[1]

Economically

dominant over GWC

alone (better

outcomes, lower cost).

[2]

(2015)

Platelet-Rich Plasma

(PRP) + Standard of

Care (SoC)

58.33% success rate

for healing.[3]

Cost-effective,

resulting in lower care

costs over one year

compared to other

treatments.[3][4][5]

(2025)

Negative Pressure

Wound Therapy

(NPWT)

Significantly higher

proportion of complete

wound closure

(52.27% vs. 27.66%

for SoC).[6]

Associated with

reduced

hospitalization days

and fewer required

dressing changes.[6]

May reduce overall

treatment costs.

(2025)

Cellular and/or Tissue-

based Products

(CTPs) / Skin

Substitutes

Varied by product;

generally show

favorable healing

rates compared to

SoC.

vCPM found to be the

least costly strategy

over 1 year with the

most clinical benefits.

[7]

(2024)

Standard Wound Care

(SWC) / Good Wound

Care (GWC)

35% complete wound

closure at 20 weeks.

[1]

Higher total estimated

1-year direct cost of

DFU care compared

to Becaplermin +

GWC.[1]

(2015)

Table 1: Summary of Cost-Effectiveness Findings for Becaplermin and Alternatives.
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Treatment Modality
Mean Cost per
Patient (1-Year)

Incremental Cost-
Effectiveness Ratio
(ICER)

Source (Year)

Becaplermin + GWC $4,414

Dominant (more

effective, less costly)

vs. GWC alone.[1]

(2015)

GWC Alone $6,809 - (2015)

PRP + SoC
Average cost per

QALY: ~$140
Cost-effective.[3] (2025)

SoC Alone
Average cost per

QALY: ~$133.21
- (2025)

NPWT

Total treatment cost

not significantly

different from SWC,

but lower

hospitalization and

drug costs.[6]

Not explicitly

calculated, but

suggestive of cost-

effectiveness.

(2025)

vCPM (a CTP) $10,907

Least costly and most

beneficial among

compared CTPs.[7]

(2024)

dHACM (a CTP) $15,862 - (2024)

BLCC (a CTP) $18,430 - (2024)

Table 2: Comparative Costs and ICERs for DFU Treatments.

Experimental Protocols: A Modern Approach to
Cost-Effectiveness Analysis
Recent cost-effectiveness analyses in wound care increasingly utilize sophisticated modeling

techniques to simulate long-term outcomes and costs. A state-of-the-art experimental protocol,

as exemplified by recent studies, typically involves the following:
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1. Model Type: A Markov decision-analytic model is frequently employed to simulate the

progression of a cohort of patients with DFUs over a defined time horizon (e.g., one to five

years).[3][4][5][8]

2. Health States: The model defines a set of mutually exclusive health states that a patient can

occupy. A common structure includes:

Initial DFU Treatment
Persistent DFU
Healed DFU
Amputation
Post-amputation
Death[8]

3. Transition Probabilities: The likelihood of a patient moving from one health state to another

within a given time cycle (e.g., monthly) is determined by transition probabilities. These are

derived from:

Systematic reviews and meta-analyses of clinical trials.[3]
Prospective cohort studies.[9]
Real-world data from patient registries.

4. Cost Inputs: Costs are estimated from a specific perspective, typically that of the healthcare

payer or society. These include:

Direct medical costs: drug acquisition, application, dressings, outpatient visits,
hospitalizations, surgical procedures (including amputation), and management of
complications.
Indirect costs (in societal perspective): productivity losses.
Costs are reported in a specific currency and year, with appropriate adjustments for inflation.
[3][4][5][8]

5. Effectiveness Measures: Clinical effectiveness is often measured in terms of:

Proportion of ulcers healed.
Time to complete wound closure.
Amputation rates.
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Quality-Adjusted Life Years (QALYs): This metric combines both the quantity and quality of
life, allowing for a standardized comparison of different health interventions. Utility values for
each health state are sourced from published literature or patient-reported outcome studies.
[3][4][5][8]

6. Cost-Effectiveness Calculation: The Incremental Cost-Effectiveness Ratio (ICER) is

calculated as the difference in the mean costs of two interventions divided by the difference in

their mean effectiveness (e.g., QALYs). The resulting ICER is then compared to a

predetermined willingness-to-pay threshold to determine cost-effectiveness.

7. Sensitivity Analysis: To account for uncertainty in the model parameters, probabilistic

sensitivity analyses (e.g., Monte Carlo simulations) are performed. This involves running the

model thousands of times with input parameters sampled from their respective probability

distributions to generate a range of plausible ICERs.

Visualizing Key Pathways and Processes
To further elucidate the mechanisms and methodologies discussed, the following diagrams are

provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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